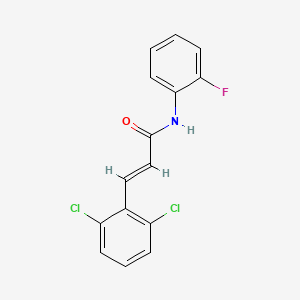
3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide, also known as DFP-10825, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a member of the acrylamide family and has been shown to have promising results in various scientific studies.
作用機序
The mechanism of action of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to contribute to the development of cancer. By inhibiting the activity of COX-2, 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide may reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide has been shown to have anti-inflammatory effects in various animal models of inflammation. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide has also been shown to have a low toxicity profile in animal studies.
実験室実験の利点と制限
One advantage of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide is its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties, which makes it a promising candidate for the development of new drugs. However, one limitation of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide is its synthesis method. The multistep process required to obtain a pure product can be time-consuming and expensive.
将来の方向性
There are several future directions for the study of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide. One area of research is the development of new drugs based on the structure of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide. Furthermore, studies are needed to determine the effectiveness of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide in treating various types of cancer in animal models and in clinical trials. Finally, studies are needed to determine the safety and toxicity profile of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide in humans.
Conclusion:
In conclusion, 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide is a compound with potential therapeutic applications. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs. Further studies are needed to fully understand the mechanism of action of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide and to determine its effectiveness and safety in treating various diseases.
合成法
3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide is synthesized by reacting 2,6-dichloroaniline with 2-fluorobenzoyl chloride in the presence of a base. The resulting product is then reacted with acryloyl chloride to obtain 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide. The synthesis of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide is a multistep process that requires careful attention to detail to obtain a pure product.
科学的研究の応用
3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide has shown potential in various scientific studies. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory bowel disease. Additionally, 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and has been studied as a potential treatment for various types of cancer.
特性
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO/c16-11-4-3-5-12(17)10(11)8-9-15(20)19-14-7-2-1-6-13(14)18/h1-9H,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOIRFRWVAQHFN-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=C(C=CC=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754892.png)
![2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid](/img/structure/B5754896.png)
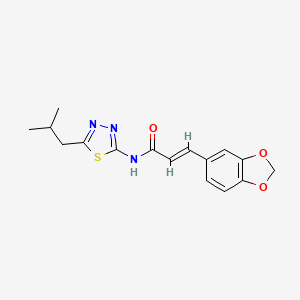
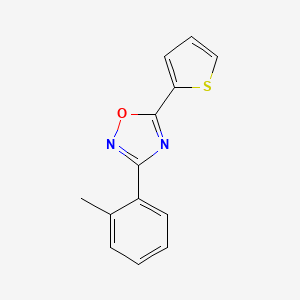

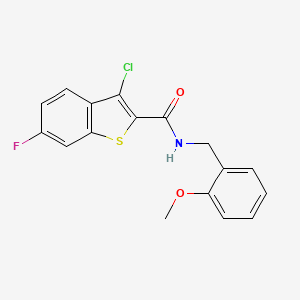
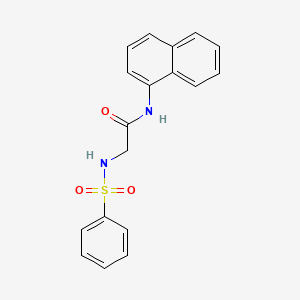
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-furamide](/img/structure/B5754936.png)
![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5754941.png)
![N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754945.png)
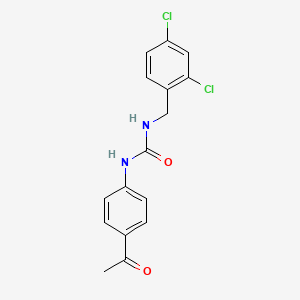
![5-methyl-2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5754967.png)
![2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine](/img/structure/B5754985.png)